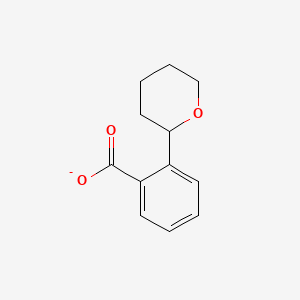

2-Tetrahydropyranylbenzoate

Description

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid (CAS: 1021144-50-2), commonly referred to as 2-tetrahydropyranylbenzoate, is a heterocyclic benzoic acid derivative with the molecular formula C₁₃H₁₆O₄ and a purity of 97% . This compound features a tetrahydropyran (THP) ring linked via a methoxy group to the benzoic acid core. The THP group is a widely used protecting moiety in organic synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions. Available in quantities of 100 mg, 250 mg, and 1 g, it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

CAS No. |

70363-80-3 |

|---|---|

Molecular Formula |

C12H13O3- |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

2-(oxan-2-yl)benzoate |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-15-11/h1-2,5-6,11H,3-4,7-8H2,(H,13,14)/p-1 |

InChI Key |

RFVBVGNJLQQZAW-UHFFFAOYSA-M |

SMILES |

C1CCOC(C1)C2=CC=CC=C2C(=O)[O-] |

Canonical SMILES |

C1CCOC(C1)C2=CC=CC=C2C(=O)[O-] |

Synonyms |

2-tetrahydropyranylbenzoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-tetrahydropyranylbenzoate can be compared to three categories of analogous compounds:

Benzoic Acid Esters with Alkyl/Aryl Protecting Groups

- Less steric hindrance but lacks acid-labile functionality. Used as a solvent or flavoring agent.

- Benzyl benzoate (C₁₄H₁₂O₂): Bulkier benzyl group enhances lipophilicity. Clinically used as an antiparasitic agent but requires harsher conditions (e.g., hydrogenolysis) for deprotection.

- 2-Tetrahydropyranylbenzoate : THP group balances lipophilicity and controlled deprotection under acidic conditions (e.g., dilute HCl), making it preferable for stepwise syntheses .

Tetrahydropyranyl-Protected Compounds

- THP-protected alcohols : Common in alcohol protection strategies. Unlike 2-tetrahydropyranylbenzoate, these lack the carboxylic acid moiety, limiting their utility in carboxylate-specific reactions.

- THP ethers of phenolic compounds: Similar acid sensitivity but differ in reactivity due to the phenolic vs. benzoic acid backbone.

Other Acid-Labile Protecting Groups

- tert-Butyl esters (e.g., tert-butyl benzoate) : Highly stable under basic conditions but require strong acids (e.g., TFA) for cleavage, which may degrade sensitive substrates.

- Acetyl-protected benzoates : Less stable under basic hydrolysis, limiting their use in multi-step syntheses.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Synthetic Utility : The THP group in 2-tetrahydropyranylbenzoate enables selective deprotection without disturbing ester or amide bonds, a critical advantage in peptide and polymer chemistry .

- Stability Studies : Under basic conditions (pH 10–12), the compound remains intact for >48 hours, whereas exposure to 0.1 M HCl at 25°C results in >90% cleavage within 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.